An In-depth Technical Guide to 5-(4-Chlorophenyl)thiophene-2-carbaldehyde
An In-depth Technical Guide to 5-(4-Chlorophenyl)thiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 5-(4-chlorophenyl)thiophene-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document collates available data on its chemical and physical properties, detailed experimental protocols for its synthesis, and discusses its potential biological activities based on related thiophene derivatives. The guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.
Chemical and Physical Properties
5-(4-Chlorophenyl)thiophene-2-carbaldehyde is a solid compound at room temperature.[1] Its core structure consists of a thiophene ring substituted with a 4-chlorophenyl group at the 5-position and a formyl (carbaldehyde) group at the 2-position.
Table 1: Physicochemical Properties of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇ClOS | [2] |
| Molecular Weight | 222.69 g/mol | [2] |
| CAS Number | 38401-71-7 | [2] |
| Physical Form | Solid | [2] |
| Melting Point | 88–90 °C | [1] |
| InChI | 1S/C11H7ClOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | [2] |
| SMILES | Clc1ccc(cc1)-c2ccc(C=O)s2 | [2] |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | Expected signals for aldehydic proton (~9.9 ppm), thiophene protons (~7.7-7.9 ppm), and chlorophenyl protons (~7.3-7.6 ppm). | [3] |
| ¹³C NMR (CDCl₃) | Expected signals for carbonyl carbon (~183 ppm), aromatic and thiophene carbons (120-150 ppm). | [3] |
| IR (KBr) | Expected characteristic peaks for C=O stretching of the aldehyde (~1665 cm⁻¹), and C-H and C=C stretching of the aromatic rings. | |
| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z 222. | [4] |
Experimental Protocols
Synthesis
A common method for the synthesis of 5-arylthiophene-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction. While a specific detailed protocol for 5-(4-chlorophenyl)thiophene-2-carbaldehyde is not available, a general procedure can be adapted. Another potential route is the Vilsmeier-Haack reaction. A brief reported synthesis involves the reaction of 2-thiophene aldehyde with a 4-chlorophenyl source in DMSO.[1]
2.1.1. Suzuki-Miyaura Cross-Coupling (General Protocol)
This reaction would typically involve the coupling of 5-bromothiophene-2-carbaldehyde with 4-chlorophenylboronic acid.
Protocol:
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To a reaction vessel, add 5-bromothiophene-2-carbaldehyde (1 equivalent), 4-chlorophenylboronic acid (1.1 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Add a solvent system, typically a mixture of an organic solvent like dioxane and water.
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Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the reaction mixture under an inert atmosphere, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2.1.2. Vilsmeier-Haack Reaction (General Protocol)
This method would involve the formylation of 2-(4-chlorophenyl)thiophene.
Protocol:
-
In a reaction vessel under an inert atmosphere, cool phosphorus oxychloride (POCl₃) in an appropriate solvent.
-
Slowly add N,N-dimethylformamide (DMF) to form the Vilsmeier reagent.
-
Add a solution of 2-(4-chlorophenyl)thiophene to the Vilsmeier reagent at a low temperature.
-
Allow the reaction to proceed, monitoring by TLC.
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Quench the reaction with an ice-water mixture and neutralize with a base (e.g., NaOH solution).
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Extract the product with an organic solvent.
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Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography or recrystallization.
Purification
The primary method for purifying 5-(4-chlorophenyl)thiophene-2-carbaldehyde is column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used for the elution of similar compounds. Recrystallization from a suitable solvent system can also be employed for further purification.
Biological Activity
While specific biological activity data for 5-(4-chlorophenyl)thiophene-2-carbaldehyde is not extensively reported, the thiophene scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of thiophene have demonstrated a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Potential Anticancer Activity
Many thiophene derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[1][5] The evaluation of the anticancer potential of 5-(4-chlorophenyl)thiophene-2-carbaldehyde would typically involve cytotoxicity assays against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
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Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 5-(4-chlorophenyl)thiophene-2-carbaldehyde and incubate for a specified period (e.g., 48 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
Potential Antimicrobial Activity
Thiophene derivatives have also been explored for their antibacterial and antifungal properties.[6][7] The evaluation of 5-(4-chlorophenyl)thiophene-2-carbaldehyde for antimicrobial activity would involve determining its minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Safety Information
5-(4-Chlorophenyl)thiophene-2-carbaldehyde is classified with the following hazard codes:
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H302: Harmful if swallowed.
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H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[2]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
5-(4-Chlorophenyl)thiophene-2-carbaldehyde is a versatile synthetic intermediate with potential applications in drug discovery and materials science. While detailed experimental and biological data for this specific compound are limited in the public domain, this guide provides a foundational understanding of its properties and potential based on the broader class of thiophene derivatives. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its biological activities and potential mechanisms of action. This guide serves as a starting point for researchers interested in harnessing the potential of this intriguing molecule.
References
- 1. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-chlorophenyl)thiophene-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Thiophenecarboxaldehyde [webbook.nist.gov]
- 5. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
